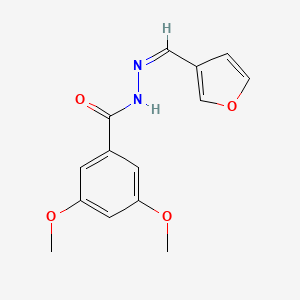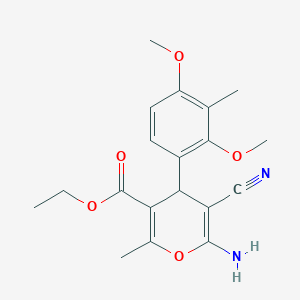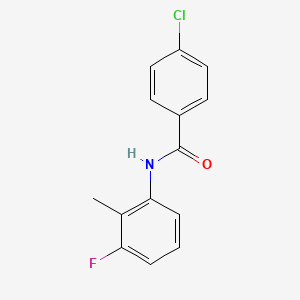
4-chloro-N-(3-fluoro-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic substitution reactions, where specific halogenated precursors react with amine groups under controlled conditions. For example, similar compounds have been synthesized through reactions involving key intermediates and catalysts, utilizing conditions that favor the formation of the desired benzamide linkage (Demir et al., 2015; Li et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide, can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the crystalline structure, molecular geometry, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (Demir et al., 2015; Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions and condensations. These reactions are influenced by the presence of substituents on the benzene ring, which affect the compound's reactivity and chemical stability. The molecular electrostatic potential (MEP) and frontier molecular orbitals provide valuable information on the chemical reactivity of these compounds (Demir et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications in various fields. These properties are determined by the molecular structure and substituents present on the benzene ring. X-ray diffraction studies reveal the crystalline form and lattice parameters, which are essential for understanding the solid-state behavior of these compounds (Moreno-Fuquen et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. Studies focusing on the electronic structure, including HOMO-LUMO gap and MEP analysis, provide insights into the compound's chemical stability and reactivity (Demir et al., 2015).
作用机制
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some benzamides are used as pesticides and work by inhibiting certain enzymes in pests . The mechanism of action of “4-chloro-N-(3-fluoro-2-methylphenyl)benzamide” would depend on its specific structure and intended use.
安全和危害
The safety and hazards associated with a compound depend on its specific structure and properties. Some benzamides can be hazardous if ingested, inhaled, or come into contact with the skin . The specific safety and hazards of “4-chloro-N-(3-fluoro-2-methylphenyl)benzamide” would depend on its specific structure and properties.
属性
IUPAC Name |
4-chloro-N-(3-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUMUKBTFYMQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



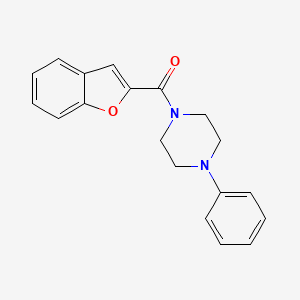
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
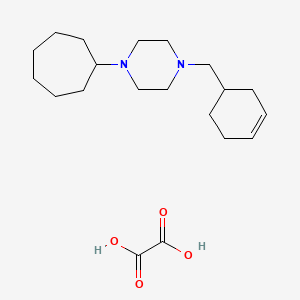
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
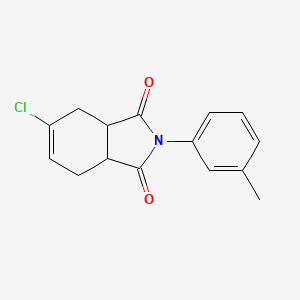
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)
